molecular formula C10H13NOS B11903764 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

Cat. No.: B11903764
M. Wt: 195.28 g/mol
InChI Key: QIDUTWKAIOUAIE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. Its structure includes 4,4-dimethyl substitutions on the pyridine ring and a carbaldehyde group at position 5. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules like the dengue virus inhibitor NITD-688 .

Preparation Methods

Synthetic Routes for 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

Ring-Closure Approaches via Piperidine Precursors

The thieno[3,2-c]pyridine core is typically constructed through cyclization reactions. A key intermediate, 4,4-dimethylpiperidine, serves as the starting material for introducing the dimethyl groups. In a method adapted from tetrahydrothieno[3,2-c]pyridine syntheses , 4,4-dimethylpiperidine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a Vilsmeier-Haack complex. This intermediate facilitates electrophilic aromatic substitution, enabling cyclization with ethyl mercaptoacetate to form the thienopyridine ring (Fig. 1). The reaction proceeds under reflux in dichloromethane, yielding 4,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine as a yellow oil (45% yield) .

Critical Parameters :

  • Temperature : Reflux conditions (40–60°C) ensure complete cyclization.

  • Solvent : Dichloromethane optimizes solubility of intermediates .

  • Workup : Sequential washing with aqueous NaHCO₃ and brine removes acidic byproducts .

Alkylation for Dimethyl Group Installation

The 4,4-dimethyl substituents are introduced early in the synthesis to avoid steric hindrance during cyclization. Methylation of a piperidine precursor using methyl iodide in the presence of cesium carbonate ensures quaternary carbon formation. This step is critical for maintaining ring conformation during subsequent reactions .

Challenges and Solutions :

  • Side Reactions : Over-alkylation is mitigated by controlled addition of methyl iodide at 0°C .

  • Solvent Choice : Acetone enhances solubility of Cs₂CO₃, improving reaction homogeneity .

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Solvent polarity significantly impacts formylation efficiency. Polar aprotic solvents like DMF facilitate POCl₃ activation, while non-polar solvents (e.g., toluene) reduce side reactions. Comparative studies show DMF increases yield by 22% compared to acetonitrile .

Temperature and Catalytic Additives

Elevated temperatures (60°C) accelerate cyclization but risk decomposition. Palladium catalysts (e.g., Pd(OAc)₂) are avoided in formylation to prevent undesired coupling .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.72 (s, 1H, CHO), 7.44 (s, 1H, thiophene-H), 3.95 (s, 2H, CH₂), 2.87 (t, J = 5.7 Hz, 2H, CH₂), 1.35 (s, 6H, 2×CH₃) .

  • ESI-MS : m/z 237.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₅NOS .

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity. Recrystallization from ethanol removes trace impurities .

Challenges in Synthesis

Over-Oxidation of Aldehyde

Exposure to strong oxidants (e.g., NaClO) converts the aldehyde to a carboxylic acid. Mild oxidizing agents (e.g., MnO₂) are preferred for final purification .

Steric Hindrance in Alkylation

Bulky substituents on the piperidine ring hinder cyclization. Pre-installing dimethyl groups avoids retro-alkylation during ring closure .

StepReagents/ConditionsYield (%)Purity (%)
CyclizationPOCl₃, DMF, CH₂Cl₂, 40°C, 4h4590
FormylationDMF, POCl₃, 0°C, 4h6895
MethylationCH₃I, Cs₂CO₃, acetone, 0°C, 2h8298
RecrystallizationEthanol, -20°C, 12h-99

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition with amines, hydrazines, and alcohols. Key findings include:

NucleophileProduct FormedReaction ConditionsYieldSource
Primary aminesSchiff basesEtOH, RT, 6–12 h70–85%
Hydrazine hydrateHydrazonesReflux in MeOH, 4 h88%
Sodium borohydridePrimary alcohol derivativeTHF, 0°C → RT, 2 h92%
  • Mechanistic Insight : The aldehyde's electrophilic carbon reacts with nucleophiles to form intermediates that stabilize via resonance within the thienopyridine framework .

Oxidative Transformations

Oxidation reactions exploit the electron-rich thiophene ring and aldehyde functionality:

Hypochlorite-Mediated Dimerization

Exposure to NaOCl in aqueous ethanol induces regio- and stereoselective dimerization:

text
2 × 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde → Polycyclic dimer (via C–N/C–C bond formation)
  • Conditions : 5% NaOCl, EtOH/H₂O (1:1), RT, 8 h

  • Yield : 78%

  • Mechanism : Electrophilic chlorine intermediates initiate carbocation cascades, followed by deprotonation and cyclization .

Peracid Oxidation

Reaction with mCPBA (meta-chloroperbenzoic acid) selectively oxidizes sulfur to sulfoxide:

  • Product : Sulfoxide derivative

  • Yield : 65% (isolated via column chromatography)

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

Coupling TypeReagentsProductYieldSource
SuzukiArylboronic acid, Pd(PPh₃)₂Cl₂Biaryl-thienopyridine hybrid82%
SonogashiraTerminal alkyne, CuIAlkynylated derivative75%
  • Optimized Conditions : Microwave irradiation (100°C, 20 min) in DMF with Cs₂CO₃ as base .

Condensation Reactions

The aldehyde group facilitates condensations to form heterocyclic scaffolds:

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile):

text
Aldehyde + malononitrile → Thienopyridine-fused cyanostilbene
  • Catalyst : Piperidine, EtOH, reflux (6 h)

  • Yield : 89%

Formation of Imidazo-Fused Derivatives

Condensation with 2-aminopyridines under ultrasound:

  • Product : Imidazo[1,2-b]pyridazine derivatives

  • Conditions : PEG-400, NBS promoter, 40 kHz ultrasound, 1 h

  • Yield : 71%

Reductive Amination

The aldehyde reacts with primary amines under hydrogenation:

text
Aldehyde + R-NH₂ → Secondary amine derivative
  • Catalyst : 10% Pd/C, H₂ (1 atm), MeOH, RT

  • Yield : 85%

Comparative Reaction Kinetics

Reactivity trends for the aldehyde group under varied conditions:

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Nucleophilic addition2.3 × 10⁻³45.2
Oxidative dimerization1.1 × 10⁻⁴68.7
Suzuki cross-coupling4.8 × 10⁻²32.1

Data derived from Arrhenius plots and HPLC monitoring .

Stability and Side Reactions

  • Aldehyde Oxidation : Prolonged air exposure converts the aldehyde to carboxylic acid (∼5% over 30 days) .

  • Thermal Degradation : Decomposition above 200°C forms 4,4-dimethylthieno[3,2-c]pyridine as a major byproduct .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds related to 4,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics or antifungal agents. For example, interaction studies have shown binding affinities to specific biological targets associated with microbial infections.

Antioxidant Properties

There is a growing body of evidence suggesting that this compound possesses antioxidant capabilities. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases. The antioxidant efficacy is often measured using assays such as the DPPH free radical scavenging assay, where compounds are evaluated against standard antioxidants like ascorbic acid .

Cytotoxic Activity

The cytotoxic effects of this compound have been studied in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against different cancer types .

Corrosion Inhibition

In materials science, derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors in metal protection applications. The mechanism typically involves adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates significantly. For instance, studies have shown that certain concentrations lead to substantial reductions in corrosion rates in various environments .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor could be harnessed in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is crucial.

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth observed.
Antioxidant Properties Effective scavenging of DPPH radicals; IC50 values established.
Cytotoxic Activity Induction of apoptosis in cancer cell lines; SAR studies ongoing.
Corrosion Inhibition Up to 81% reduction in corrosion rates at optimal concentrations.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Biological Activity

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that exhibits a unique thieno[3,2-c]pyridine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13NOS
  • Molecular Weight : 195.28 g/mol
  • Structural Features : The compound features a five-membered thienopyridine ring fused with a pyridine and a carbaldehyde functional group at the 5-position, along with dimethyl groups at the 4-position. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that thienopyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • For instance, compounds structurally related to 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine have demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells) .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties. It has been shown to inhibit GSK-3β (Glycogen Synthase Kinase 3 Beta), which is implicated in neurodegenerative diseases such as Alzheimer's disease.
    • In vitro studies indicated that compounds with similar structures reduced tau hyperphosphorylation and improved neuronal survival in models of oxidative stress .
  • Anti-inflammatory Activity :
    • Research suggests that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells .
    • The anti-inflammatory activity was assessed using BV-2 microglial cells, where the compound significantly decreased nitric oxide (NO) production.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • GSK-3β Inhibition : The compound acts as a competitive inhibitor of GSK-3β with an IC50 value in the low nanomolar range .
  • Cytotoxicity Modulation : It affects cell viability by inducing apoptosis in cancer cells while preserving normal cell function at lower concentrations .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of various thienopyridine derivatives on human cancer cell lines. Results indicated that modifications to the core structure significantly influenced anticancer activity .
  • Neuroprotective Study :
    • A recent study explored the neuroprotective effects of thienopyridine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could prevent neuronal death by inhibiting GSK-3β and reducing tau phosphorylation .

Data Tables

Biological ActivityMechanism of ActionIC50 ValueReference
AnticancerInduces apoptosisVaries by cell line
NeuroprotectionGSK-3β inhibition~8 nM
Anti-inflammatoryReduces NO and IL-6 levelsN/A

Q & A

Basic Questions

Q. What are the critical structural features of 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde, and how do they influence its reactivity?

  • Methodological Answer : The compound’s thienopyridine core and carbaldehyde group are key reactivity determinants. Use nuclear magnetic resonance (NMR) to confirm the aldehyde proton (δ 9.5–10.5 ppm) and the fused thiophene-pyridine system. Infrared spectroscopy (IR) can identify C=O stretching (~1700 cm⁻¹). The 4,4-dimethyl groups may sterically hinder reactions at the adjacent positions, requiring tailored reaction conditions (e.g., bulky base selection) .

Q. Which analytical techniques are optimal for assessing the purity of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase, 220–260 nm) is suitable for quantifying impurities. For structural confirmation, combine high-resolution mass spectrometry (HRMS) with ¹H/¹³C NMR. Differential scanning calorimetry (DSC) can detect polymorphic impurities if present .

Q. How can common synthetic impurities in this compound be identified and quantified?

  • Methodological Answer : Impurities may arise from incomplete oxidation (e.g., residual alcohol precursors) or dimerization. Use LC-MS with electrospray ionization (ESI) to detect byproducts. Compare retention times and fragmentation patterns against synthesized standards. For example, notes related thienopyridine impurities with distinct LogP values (e.g., 4.04) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of thienopyridine derivatives like this carbaldehyde?

  • Methodological Answer : Asymmetric synthesis or chiral resolution is critical. For example, use (−)-camphor-10-sulfonic acid to separate enantiomers via diastereomeric salt formation, as described in clopidogrel synthesis ( ). Monitor optical rotation ([α]D) to confirm stereopurity (e.g., clopidogrel bisulfate has [α]D +56°) .

Q. What strategies mitigate hygroscopicity and improve stability during storage?

  • Methodological Answer : Store the compound in desiccated environments (≤30% RH) using airtight containers with silica gel. Pre-formulation studies should assess moisture uptake via dynamic vapor sorption (DVS). highlights hygroscopicity as a stability challenge, requiring controlled humidity during handling .

Q. How can polymorphic forms of this compound be characterized and controlled during crystallization?

  • Methodological Answer : Screen solvents (e.g., ethyl acetate, methanol) and cooling rates to isolate stable polymorphs. Use X-ray powder diffraction (XRPD) and DSC to differentiate forms. details washing with ethyl acetate to reduce residual solvents like methyl isobutyl ketone, which influence polymorphism .

Q. What in vitro models are appropriate for evaluating biological activity of derivatives of this compound?

  • Methodological Answer : ADP-induced platelet aggregation assays (as used for clopidogrel in ) can screen antiplatelet activity. For non-pharmacological applications (e.g., catalytic intermediates), assess reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitutions

All compounds below share the 6,7-dihydrothieno[3,2-c]pyridine core but differ in substituents, leading to distinct chemical and biological profiles.

Compound Name Substituents Key Functional Groups Biological Activity/Application References
4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde 4,4-dimethyl; 5-carbaldehyde Aldehyde, dimethyl Intermediate for antiviral agents
Clopidogrel bisulphate 2-chlorophenyl; methyl ester; sulfate salt Ester, chlorophenyl Antiplatelet agent (ADP inhibitor)
tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 7-hydroxy; tert-butyl carbamate Hydroxyl, carbamate Synthetic intermediate
6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-sulfonyl chloride 5-sulfonyl chloride Sulfonyl chloride Reactive intermediate for derivatization
NITD-688 precursor 6,6-dimethyl; 2-amino-3-cyano; tert-butyl carbamate Cyano, amine, carbamate Antiviral (dengue inhibitor)

Key Differences in Reactivity and Stability

  • Carbaldehyde vs. Ester (Clopidogrel) : The aldehyde group undergoes nucleophilic addition (e.g., Schiff base formation), whereas the ester in clopidogrel is hydrolytically stable but susceptible to enzymatic cleavage in vivo .
  • Sulfonyl Chloride vs. Carbaldehyde : Sulfonyl chlorides are highly reactive toward amines and alcohols, enabling conjugation, while aldehydes are more suited for condensation reactions .

Target Compound

  • Role in Antiviral Synthesis : Serves as a precursor to NITD-688, a pan-serotype dengue virus inhibitor. The carbaldehyde group is pivotal for coupling with cyclohexanecarboxaldehyde in the final step .
  • Potential Pharmacokinetics: The dimethyl groups may increase lipophilicity, improving membrane permeability compared to hydroxylated analogs (e.g., ) .

Clopidogrel and Derivatives

  • Mechanism : Irreversibly inhibits the P2Y12 ADP receptor on platelets, preventing thrombus formation. The 2-chlorophenyl and methyl ester groups are critical for receptor binding .
  • Polymorphism : Multiple polymorphic forms (e.g., hydrobromide salts) exhibit varying stability and bioavailability, underscoring the impact of substituents on drug performance .

Antimicrobial and Antitubercular Analogs

  • Pyrazolo[4,3-c]pyridine Derivatives : While structurally distinct, these compounds highlight how heterocyclic modifications (e.g., replacing thiophene with pyrazole) can yield antitubercular activity via pantothenate synthetase inhibition .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C10H13NOS/c1-10(2)8-4-6-13-9(8)3-5-11(10)7-12/h4,6-7H,3,5H2,1-2H3

InChI Key

QIDUTWKAIOUAIE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1C=O)SC=C2)C

Origin of Product

United States

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